molecular formula C10H15ClN2O B12885717 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

Cat. No.: B12885717
M. Wt: 214.69 g/mol
InChI Key: LMMFUIXMKTYCQS-UHFFFAOYSA-N
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Description

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 4-position, two methyl groups at the 3- and 5-positions, and a carbonyl chloride group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the condensation of 1,3-diketones with hydrazines.

    Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrazole derivative with phosgene (carbonyl dichloride) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both the butyl group and the carbonyl chloride group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-butyl-3,5-dimethylpyrazole-1-carbonyl chloride

InChI

InChI=1S/C10H15ClN2O/c1-4-5-6-9-7(2)12-13(8(9)3)10(11)14/h4-6H2,1-3H3

InChI Key

LMMFUIXMKTYCQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N=C1C)C(=O)Cl)C

Origin of Product

United States

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